(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
Description
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a 2-ethoxyethyl group at position 3 and a methyl group at position 4. The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its stereochemical stability and interaction with biological targets.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-4-6-7-14-29-20-10-8-9-19(17-20)23(27)25-24-26(13-15-28-5-2)21-12-11-18(3)16-22(21)30-24/h8-12,16-17H,4-7,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWUIVGRYLFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique structural features, including the thiazole ring and amide functional group, contribute to its pharmacological profile.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : Approximately 358.50 g/mol
- Structure : The compound features a (Z) configuration around the double bond, which is critical for its biological activity.
The proposed mechanism of action for this compound involves modulation of specific biological targets, potentially influencing receptor activity or enzyme function. Preliminary studies suggest that similar thiazole derivatives may interact with neuronal nicotinic acetylcholine receptors, affecting neurotransmitter release and neuronal signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds structurally related to this compound. For instance:
- Cell Proliferation Inhibition : Compounds similar to this benzothiazole derivative have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated significant reductions in cell viability at concentrations as low as 1 µM .
- Mechanistic Insights : Studies indicate that these compounds can induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses revealed that treated cells exhibited increased apoptotic markers and altered cell cycle distributions .
Anti-inflammatory Activity
In addition to anticancer properties, thiazole derivatives have demonstrated anti-inflammatory effects:
- Cytokine Modulation : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage cell lines treated with similar compounds. Enzyme-linked immunosorbent assays (ELISA) confirmed decreased levels of these pro-inflammatory markers following treatment .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kamal et al. (2010) | Identified multiple benzothiazole derivatives with potent anticancer activity against A431 and A549 cell lines. |
| Noolvi et al. (2012) | Investigated structure-activity relationships, confirming that modifications on the benzothiazole nucleus enhance anticancer efficacy. |
| Mokesch et al. (2020) | Reported dual-action properties of benzothiazole derivatives, highlighting their potential in targeting both cancer proliferation and inflammatory pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide and benzo[d]thiazole derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues with Benzo[d]thiazole Scaffolds
- (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (PubChem CID: 12963076) This compound shares the benzo[d]thiazole core but differs in substituents: a methoxy group replaces the pentyloxy chain, and a sulfamoyl group is present at position 5. However, the shorter methoxy chain may reduce lipophilicity, impacting bioavailability .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
While lacking the thiazole ring, this compound highlights the role of the N,O-bidentate directing group in metal-catalyzed C–H functionalization. The target compound’s ethoxyethyl substituent may similarly act as a directing group, though its extended alkyl chain could sterically hinder such reactions .
Substituent Effects on Bioactivity
Evidence from nitrothiophen- and nitroimidazole-containing compounds demonstrates that electron-withdrawing groups (e.g., nitro) enhance antimycobacterial activity . However, the pentyloxy chain’s hydrophobicity could improve membrane penetration, offsetting this limitation.
Physicochemical Properties
Comparative studies of quaternary ammonium compounds (e.g., BAC-C12) reveal that alkyl chain length critically affects critical micelle concentration (CMC). Spectrofluorometry and tensiometry measurements show that longer chains (e.g., pentyloxy vs. methoxy) lower CMC values, favoring self-assembly in aqueous environments . This suggests the target compound’s pentyloxy chain may enhance surfactant-like behavior, relevant for drug delivery applications.
Data Tables
Table 1: Structural and Functional Comparison of Benzo[d]thiazole Derivatives
| Compound Name | Core Structure | Key Substituents | Bioactivity Relevance |
|---|---|---|---|
| Target Compound (Z)-N-(3-(2-ethoxyethyl)... | Benzo[d]thiazole | 3-(2-ethoxyethyl), 6-methyl, pentyloxy | Enhanced lipophilicity, C-H activation potential |
| (Z)-4-methoxy-N-(3-(2-methoxyethyl)... | Benzo[d]thiazole | 3-(2-methoxyethyl), 6-sulfamoyl | Increased solubility, hydrogen bonding |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | N,O-bidentate directing group | Metal-catalyzed functionalization |
Table 2: Impact of Alkyl Chain Length on Physicochemical Properties
Research Implications and Limitations
While computational similarity metrics (e.g., Tanimoto coefficients) are widely used in virtual screening, structural nuances like stereochemistry and substituent electronic effects are often overlooked . For the target compound, the Z-configuration and ethoxyethyl/pentyloxy balance necessitate experimental validation of bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
